molecular formula C14H11ClF3N3O2 B2524597 Ethyl 4-(2-chloroanilino)-2-(trifluoromethyl)-5-pyrimidinecarboxylate CAS No. 742-37-0

Ethyl 4-(2-chloroanilino)-2-(trifluoromethyl)-5-pyrimidinecarboxylate

Cat. No.: B2524597
CAS No.: 742-37-0
M. Wt: 345.71
InChI Key: PFSOBHXODUPUPQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chloroanilino)-2-(trifluoromethyl)-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C14H11ClF3N3O2 and its molecular weight is 345.71. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antimycotic Activities

Ethyl or methyl 2,4-disubstituted 5-pyrimidinecarboxylates, including compounds with structures similar to Ethyl 4-(2-chloroanilino)-2-(trifluoromethyl)-5-pyrimidinecarboxylate, have been synthesized and evaluated for their antiviral (specifically against herpes simplex virus type 1, HSV-1) and antimycotic activities. These compounds exhibit significant inhibitory activity against HSV-1 infectivity and some fungal strains, highlighting their potential as antiviral and antifungal agents (Sansebastiano et al., 1993).

Inhibition of Gene Expression

Ethyl 2-[(3-Methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogues have been identified as potent inhibitors of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells. This discovery points to their role in modulating gene expression, which is crucial for developing new therapeutic strategies for diseases where these transcription factors play a key role (Palanki et al., 2002).

Chemical Synthesis and Crystallography

Research into the structure and reactions of related pyrimidine derivatives offers insights into their potential for creating novel chemical entities. Studies involve examining the condensation reactions and crystal structures, providing a foundation for developing new compounds with potential applications in various fields of chemistry and material science (Campaigne et al., 1981).

Cardiotonic Activity

Novel pyrimidine derivatives, synthesized from compounds structurally related to this compound, have been evaluated for their cardiotonic activity. These studies have identified specific compounds as effective positive inotropic agents, indicating potential for the development of new treatments for heart failure and other cardiovascular conditions (Dorigo et al., 1996).

Anti-inflammatory and Anti-microbial Activities

Derivatives of this compound have been synthesized and tested for their anti-inflammatory and anti-microbial activities. These compounds show promising results, suggesting their applicability in developing new therapeutic agents for treating inflammation and microbial infections (A.S.Dongarwar et al., 2011).

Properties

IUPAC Name

ethyl 4-(2-chloroanilino)-2-(trifluoromethyl)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O2/c1-2-23-12(22)8-7-19-13(14(16,17)18)21-11(8)20-10-6-4-3-5-9(10)15/h3-7H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSOBHXODUPUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC2=CC=CC=C2Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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